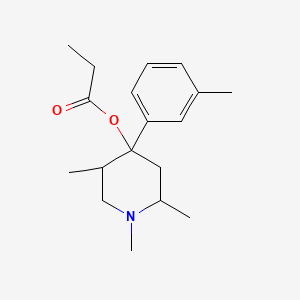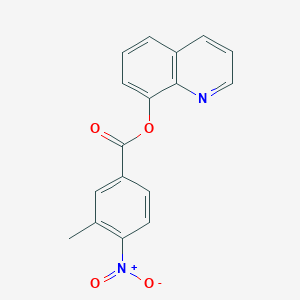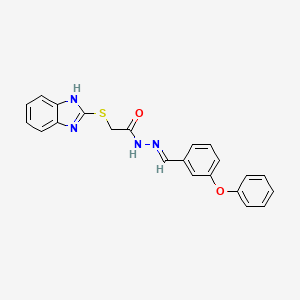![molecular formula C14H14Cl2N4O2 B5568646 2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)
2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related organic hydrazide derivatives involves the reaction of certain precursors in specific conditions to produce the desired compound. For instance, a similar compound, 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide, was synthesized and characterized by spectroscopic techniques, demonstrating the process involves careful control of reaction conditions to achieve the desired molecular structure (Purandara et al., 2019).
Molecular Structure Analysis
The molecular structure of synthesized compounds is often analyzed using techniques like X-ray diffraction (XRD), revealing the crystal system and the spatial arrangement of atoms within the molecule. For example, the above-mentioned compound crystallizes in the triclinic system, indicating the complex three-dimensional arrangements that these molecules can adopt (Purandara et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
- A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, highlighted their antimicrobial and antioxidant activities. The compounds were evaluated using in silico molecular docking screenings, revealing moderate to good binding energies, indicating potential biological applications (Flefel et al., 2018).
Antimicrobial Activity
- Another study involved the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and their evaluation as antibacterial agents against common pathogenic bacteria. This research underscores the importance of novel compounds in developing new antimicrobial agents (Asif et al., 2021).
Antitumor and Antioxidant Agents
- Research on the design and synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as potential antioxidant and antitumor agents demonstrated significant biological activities. This indicates the potential therapeutic applications of such compounds in treating cancer and oxidative stress-related diseases (Abu‐Hashem et al., 2010).
Anti-HIV Activity
- A novel series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides was synthesized and evaluated for anti-HIV-1 activity. Some compounds showed promising results, highlighting the potential of such molecules in antiviral therapy (Aslam et al., 2013).
Antimalarial Activity
- The synthesis and assessment of 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes for antimalarial activity demonstrated decent outcomes in vitro. This research emphasizes the role of metal complexes in enhancing the biological activity of organic compounds against malaria (Shaikh et al., 2021).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-2-20-8-10(7-18-20)6-17-19-14(21)9-22-13-4-3-11(15)5-12(13)16/h3-8H,2,9H2,1H3,(H,19,21)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIILAPNBLWXTR-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

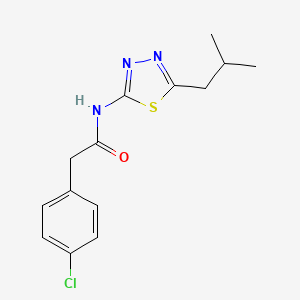
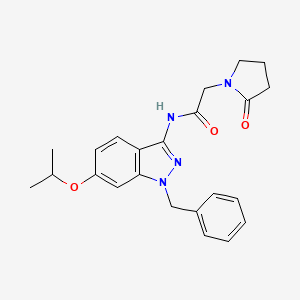
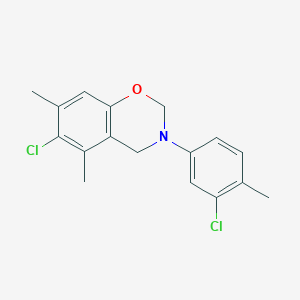
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)
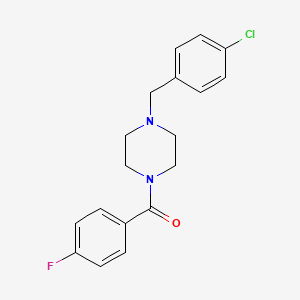
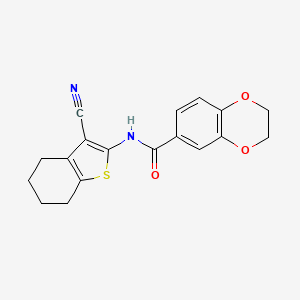
![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)
![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
